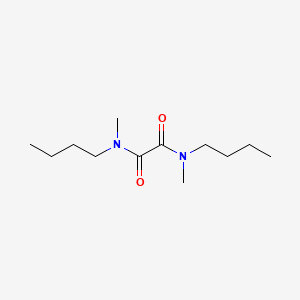
N1,N2-Dibutyl-N1,N2-dimethyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N2-Dibutyl-N1,N2-dimethyloxalamide: is an organic compound with the molecular formula C12H24N2O2 It is a derivative of oxalamide, characterized by the presence of two butyl and two methyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N2-Dibutyl-N1,N2-dimethyloxalamide typically involves the reaction of oxalyl chloride with dibutylamine and dimethylamine. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The process involves the following steps:
Formation of Oxalyl Chloride: Oxalic acid is treated with thionyl chloride to form oxalyl chloride.
Reaction with Amines: Oxalyl chloride is then reacted with dibutylamine and dimethylamine in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions: N1,N2-Dibutyl-N1,N2-dimethyloxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxalamic acids.
Reduction: Reduction reactions can convert the oxalamide to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxalamic acids.
Reduction: Corresponding amines.
Substitution: Various substituted oxalamides depending on the reagents used.
Scientific Research Applications
N1,N2-Dibutyl-N1,N2-dimethyloxalamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N1,N2-Dibutyl-N1,N2-dimethyloxalamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites, influencing the activity of these biomolecules. The specific pathways and targets depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
N1,N2-Dimethoxy-N1,N2-dimethyloxalamide: Similar structure but with methoxy groups instead of butyl groups.
N1,N2-Dibutyl-N1,N2-dimethylmalonamide: Similar structure but with a malonamide core instead of oxalamide.
Uniqueness: N1,N2-Dibutyl-N1,N2-dimethyloxalamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of butyl and methyl groups provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
N,N'-dibutyl-N,N'-dimethyloxamide |
InChI |
InChI=1S/C12H24N2O2/c1-5-7-9-13(3)11(15)12(16)14(4)10-8-6-2/h5-10H2,1-4H3 |
InChI Key |
VXGNRLTUBVOCFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)C(=O)N(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


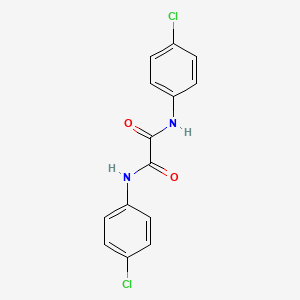
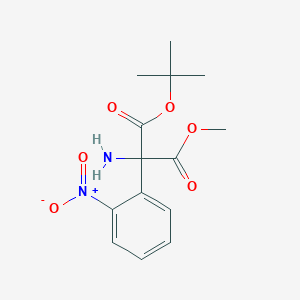
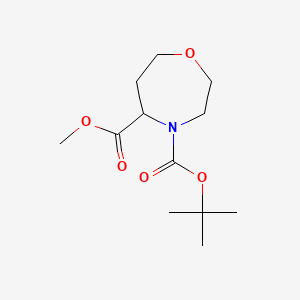
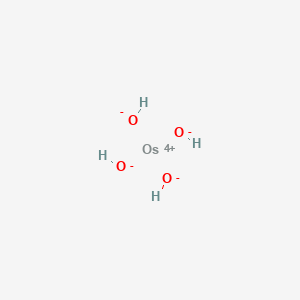
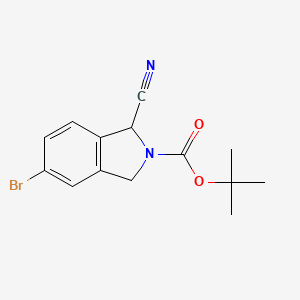
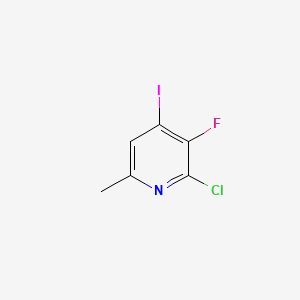
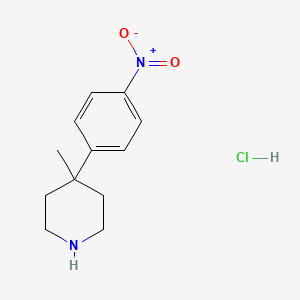

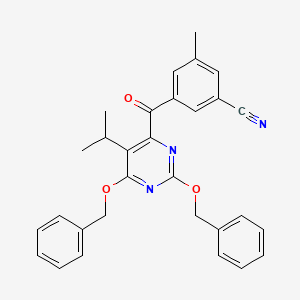
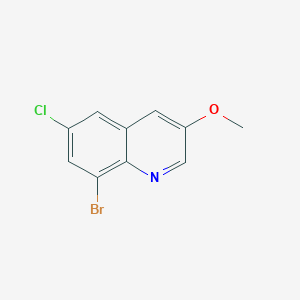
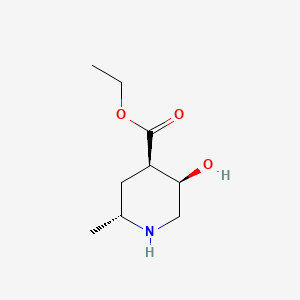
![N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13912572.png)
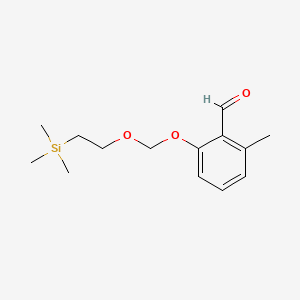
![3-Benzyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13912582.png)
